molecular formula C23H22N2O4S B2758900 2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2091385-54-3

2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2758900
CAS RN: 2091385-54-3
M. Wt: 422.5
InChI Key: KMTABVSTVHQKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a solid substance . It has a molecular weight of 394.45 . The IUPAC name for this compound is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(1,3-thiazol-2-yl)alanine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NC(CC)CC(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This representation includes a fluorene group, a carbonyl group, and a thiazole group, among others.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 394.45 . The InChI key for this compound is HBHYBVLFMJXMIX-UHFFFAOYSA-N .

Scientific Research Applications

Peptide Synthesis

The (fluoren-9-ylmethoxy)carbonyl (Fmoc) group, present in this compound, is widely used in peptide synthesis. Fmoc-amino acids serve as coupling agents, facilitating the stepwise assembly of peptides. Researchers utilize Fmoc-protected amino acids to construct complex peptide sequences for drug development, protein engineering, and biological studies .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-14-21(22(26)27)30-20(25-14)11-6-12-24-23(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-13H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTABVSTVHQKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid

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